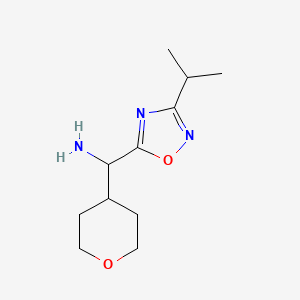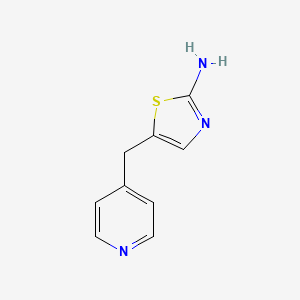
3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is an organic compound that features a pyrrole ring substituted with bromine atoms and a pyridinyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one typically involves the bromination of a pyrrole derivative followed by the introduction of a pyridinyl group. Common reagents for bromination include bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more complex structures or introducing additional functional groups.
Reduction: Reduction reactions could be used to remove the bromine atoms or modify the pyridinyl group.
Substitution: The bromine atoms on the pyrrole ring can be substituted with other groups, such as alkyl or aryl groups, using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted pyrroles or pyridinyl derivatives.
Aplicaciones Científicas De Investigación
3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of new pharmaceuticals or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dichloro-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
- 3,4-Difluoro-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
- 3,4-Diiodo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
Uniqueness
3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C9H6Br2N2O |
|---|---|
Peso molecular |
317.96 g/mol |
Nombre IUPAC |
3,4-dibromo-1-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C9H6Br2N2O/c10-7-5-13(9(14)8(7)11)6-2-1-3-12-4-6/h1-4H,5H2 |
Clave InChI |
CNFZODPTITYMTP-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C(=O)N1C2=CN=CC=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



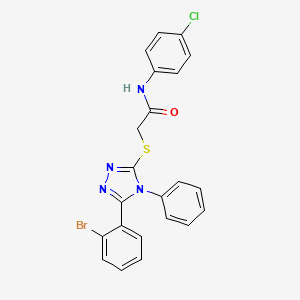
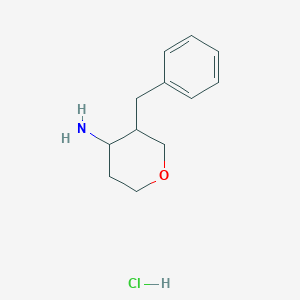



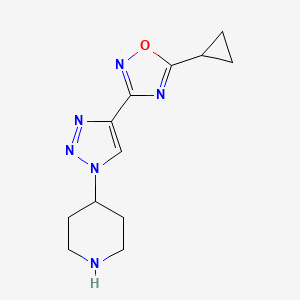
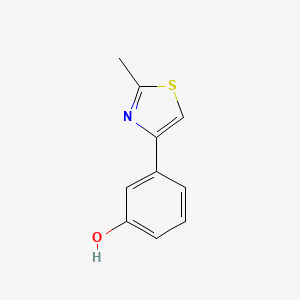
![2-(7-(Chloromethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)-N-methylacetamide](/img/structure/B11778888.png)

